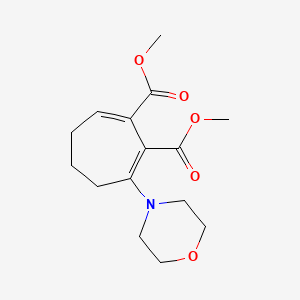
Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate is an organic compound with a complex structure that includes a seven-membered ring, multiple double bonds, and functional groups such as esters and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with different chemical and physical properties.
Scientific Research Applications
Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate include other cyclohepta-diene derivatives and morpholine-containing molecules. Examples include:
- Dimethyl 3-(piperidin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate
- Dimethyl 3-(pyrrolidin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92703-13-4 |
|---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
dimethyl 3-morpholin-4-ylcyclohepta-2,7-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H21NO5/c1-19-14(17)11-5-3-4-6-12(13(11)15(18)20-2)16-7-9-21-10-8-16/h5H,3-4,6-10H2,1-2H3 |
InChI Key |
NEGJKRWHSNMMAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCC(=C1C(=O)OC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















